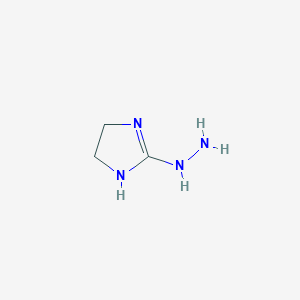

2-hydrazino-4,5-dihydro-1H-imidazole

Description

Significance in Contemporary Chemical and Biological Research

The imidazole (B134444) core is a fundamental component of several naturally occurring molecules essential to life, including the amino acid histidine, biotin, and nucleic acids. nih.gov Its derivatives are known to exhibit a broad spectrum of biological activities, which has led to their extensive use in medicinal chemistry. nih.govijsrtjournal.com The structural features of the imidazole ring, such as its aromaticity, stability, water solubility, and hydrogen bonding capability, allow for favorable interactions with various biological targets like enzymes, proteins, and receptors. nih.govijsrtjournal.com

Compounds incorporating the dihydroimidazole (B8729859) scaffold have been investigated for a range of therapeutic applications. nih.gov Notably, research has focused on their potential as anticancer agents, with studies exploring their role as carbonic anhydrase inhibitors with antitumor activity. nih.gov The versatility of the imidazole and its dihydro- derivatives makes them a privileged scaffold in the design and discovery of new therapeutic agents. nih.govijsrtjournal.com

Research Context and Scope of 2-Hydrazino-4,5-dihydro-1H-imidazole as a Key Intermediate

Within the broader context of dihydroimidazole chemistry, this compound stands out as a crucial synthetic intermediate. Its bifunctional nature, possessing both a cyclic amidine system and a reactive hydrazine (B178648) group, allows for a diverse range of chemical transformations.

The primary utility of this compound lies in its application as a precursor for the synthesis of fused heterocyclic systems. Fused heterocycles are a class of compounds where two or more rings share a common bond and are of great interest in medicinal chemistry due to their rigid structures which can lead to specific and potent biological activities. Researchers have successfully utilized this compound to construct novel hybrid molecules containing both the 4,5-dihydro-1H-imidazole core and other heterocyclic systems like phthalazine (B143731). nih.gov

The synthesis of this key intermediate often involves the reaction of a suitable precursor, such as 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, with hydrazine hydrate (B1144303). This reaction displaces the methylthio group to yield the desired 2-hydrazinyl derivative, typically as a salt for improved stability. The resulting compound is then poised for further reactions, such as condensations and cyclizations, to generate more complex molecular architectures. researchgate.netnih.gov For example, it can be reacted with various electrophiles to create a library of derivatives for biological screening.

Structural Elucidation Challenges and Tautomerism Considerations in Research

A significant aspect of the research surrounding this compound involves the challenges associated with its structural elucidation, primarily due to the phenomenon of tautomerism. nih.gov Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For this compound, several tautomeric forms are possible, including the this compound form and the imidazolidin-2-one hydrazone form. nih.gov

Determining the predominant tautomeric form in the solid state and in solution is a non-trivial task that requires the use of sophisticated analytical techniques. X-ray crystallography is a powerful tool for unambiguously determining the structure in the solid state. In solution, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for studying the tautomeric equilibrium. nih.gov By analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule, researchers can deduce the most stable tautomeric form under specific conditions. nih.gov Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate the relative energies of the different tautomers and provide further insight into their stability. The interplay of these different tautomeric forms can influence the reactivity and biological activity of the compound, making a thorough understanding of its structural properties essential for its effective application in research.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₈N₄ | nih.gov |

| IUPAC Name | 4,5-dihydro-1H-imidazol-2-ylhydrazine | nih.gov |

| Molecular Weight | 100.12 g/mol | nih.gov |

| CAS Number | 51420-32-7 | nih.gov |

| Common Synonyms | 2-hydrazino-2-imidazoline, Imidazolidin-2-one hydrazone | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydro-1H-imidazol-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4/c4-7-3-5-1-2-6-3/h1-2,4H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPKZLIKOXLWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287682 | |

| Record name | 2-hydrazino-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51420-32-7 | |

| Record name | NSC52160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazino-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Hydrazino 4,5 Dihydro 1h Imidazole and Its Derivatives

Established Synthetic Pathways for the Core Compound

Traditional methods for synthesizing the 2-hydrazino-4,5-dihydro-1H-imidazole scaffold rely on well-understood chemical transformations, including nucleophilic substitution and cyclization reactions.

A prevalent and widely adopted method for synthesizing this compound involves the reaction of a suitable precursor with hydrazine (B178648) hydrate (B1144303). A common strategy begins with the condensation of an imidazoline-2-thione with iodomethane (B122720) to form a 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide intermediate. This intermediate is subsequently treated with hydrazine hydrate, which displaces the methylthio group through nucleophilic substitution to yield the desired 2-hydrazinyl-4,5-dihydro-1H-imidazole, typically as a hydroiodide salt for enhanced stability.

The choice of solvent and reaction temperature are critical parameters that significantly influence the reaction's efficiency. The reaction is often performed under reflux conditions. Solvents like ethanol (B145695) are reported to produce higher yields compared to dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), although potentially requiring longer reaction times. Precise temperature control is essential to ensure optimal reaction rates and minimize side-product formation. Similarly, various hydrazide derivatives can be synthesized from their corresponding esters by refluxing with hydrazine hydrate. tubitak.gov.tr

Table 1: Effect of Solvent on Hydrazine Hydrate Reaction

| Solvent | Relative Yield | Potential Reaction Time |

|---|---|---|

| Ethanol | Higher | Longer |

| Dimethylformamide (DMF) | Lower | Shorter |

| Tetrahydrofuran (THF) | Lower | Shorter |

This table is an interactive representation of findings discussed in the text.

The construction of the 4,5-dihydro-1H-imidazole core can be achieved through cyclization reactions. A foundational approach involves the condensation of a diamine, such as ethylenediamine (B42938), with an appropriate electrophile like a nitrile or an ester. In this method, the synthesis is adapted to incorporate the hydrazine moiety. The process generally involves the nucleophilic attack of ethylenediamine on a nitrile group, which is followed by an intramolecular cyclization to form the heterocyclic ring. Cyclo-condensation reactions are also employed in the synthesis of related dihydropyrimidine and dihydropyrimidinone derivatives, demonstrating the versatility of this approach for constructing nitrogen-containing heterocycles. researchgate.net

Catalytic hydrogenation presents an atom-efficient and sustainable pathway for modifying precursors. mdpi.com The hydrogenation of unsaturated double bonds with molecular hydrogen is an effective method for producing a variety of fine chemicals. mdpi.com This technique is particularly advantageous over chemical reduction methods as it does not generate waste from reducing agent residues. mdpi.com

In the context of synthesizing the target compound's precursors, this method could involve the hydrogenation of a vinyl-substituted dihydroimidazole (B8729859) intermediate. Various palladium-on-carbon (Pd/C) catalysts are effective for the liquid-phase hydrogenation of O-, S-, and N-vinyl derivatives under mild conditions, such as room temperature and a hydrogen pressure of 1 MPa. mdpi.com By carefully selecting the type of Pd/C catalyst, complete conversion and high selectivity (>99%) can be achieved, effectively reducing the vinyl group without cleaving other sensitive bonds within the molecule. mdpi.com

Table 2: Typical Conditions for Catalytic Hydrogenation

| Parameter | Condition |

|---|---|

| Catalyst | Palladium on Carbon (Pd/C) |

| Reactant | Vinyl-substituted intermediate |

| Hydrogen Source | Molecular Hydrogen (H₂) |

| Temperature | Room Temperature |

| Pressure | 1 MPa |

This table summarizes typical conditions for the hydrogenation of vinyl derivatives as described in the literature. mdpi.com

Advanced Synthetic Techniques and Process Optimization

To address the demands of modern chemical synthesis for efficiency, safety, and scalability, advanced techniques such as continuous flow chemistry and microwave-assisted synthesis have been applied to the production of imidazole (B134444) derivatives.

Continuous flow chemistry has emerged as a powerful tool in organic synthesis, offering precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and streamlined scalability. researchgate.netflinders.edu.au This technology is particularly beneficial for multi-step syntheses, allowing for the sequential transformation of a mobile scaffold, which can improve yields and reduce purification needs. flinders.edu.au

The synthesis of imidazole fragments has been successfully demonstrated in continuous-flow systems. researchgate.net For instance, a three-microreactor continuous-flow system has been used for the efficient preparation of a diverse library of imidazo-oxadiazole derivatives without the isolation of intermediates. nih.gov Such systems allow for precise control over reaction time, temperature, and stoichiometry, leading to improved reaction kinetics and higher purity of the final product. researchgate.netmdpi.com The application of this technology to the synthesis of this compound could significantly improve production efficiency and facilitate large-scale manufacturing. flinders.edu.aubeilstein-journals.org

Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions. asianpubs.org This method offers several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reactions with fewer side products. jetir.orgnih.govnih.govscielo.org.za

In the synthesis of imidazole derivatives, microwave irradiation has been successfully employed. For example, the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives has been achieved using microwave irradiation, which significantly shortens the reaction time. asianpubs.orgjetir.org The synthesis of various triazole derivatives, which share structural similarities, has also been shown to be highly efficient under microwave conditions, with reactions completing in minutes with high yields. nih.govscielo.org.za These findings suggest that microwave-assisted techniques could be effectively applied to the synthesis of this compound and its derivatives, offering a rapid and efficient alternative to traditional heating methods. scielo.org.za

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Typical Reaction Time | Typical Yield | Environmental Impact |

|---|---|---|---|

| Conventional Heating | Hours | Moderate to Good | Higher energy consumption |

| Microwave Irradiation | Minutes | Good to Excellent nih.gov | Greener, less energy nih.gov |

This table provides a general comparison based on literature for heterocyclic synthesis.

Mechanochemical Synthesis Approaches for Enhanced Efficiency

Mechanochemical synthesis, which utilizes mechanical force to drive chemical reactions, is an emerging sustainable and efficient alternative to conventional solvent-based methods. This technique, often employing planetary ball mills, can yield quantitative results in significantly reduced reaction times. While specific mechanochemical synthesis of this compound is not extensively detailed, the approach has proven highly effective for the synthesis of related hydrazone compounds. For instance, the coupling of various heterocyclic hydrazines with aldehydes has been achieved quantitatively with reaction times of up to 180 minutes. This suggests a strong potential for adapting mechanochemistry to the synthesis of this compound and its derivatives, offering advantages in terms of efficiency and reduced solvent waste. The solid-state melt reaction is another efficient method for preparing hydrazone derivatives.

Optimization of Reaction Conditions: Solvent Effects and Temperature Control

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often manipulated include solvent choice and temperature.

One common synthetic route to this compound involves the reaction of a precursor like 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide with hydrazine hydrate. This nucleophilic substitution is typically performed under reflux conditions, indicating the need for elevated temperatures to drive the reaction to completion. Ethanol is frequently used as the solvent for this transformation, with reported yields ranging from 70-85%.

In the synthesis of more complex derivatives, such as pyrazoles formed from the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, the reaction conditions significantly influence the outcome. For example, the synthesis of certain 5-aryl-3-trifluoromethyl pyrazoles showed improved yields when the reaction temperature was increased to 60 °C. Solvent choice also plays a critical role; while solvents like benzene and acetone have been used, greener alternatives like acetonitrile have been shown to provide an excellent balance between reactant conversion and reaction selectivity. The reaction time is another parameter that can be optimized; studies on related syntheses have shown that reaction times can often be significantly reduced from 20 hours to as little as 4 hours without compromising the yield.

| Parameter | Condition | Outcome/Rationale |

| Temperature | Reflux (e.g., 85 °C) | Drives nucleophilic substitution and cyclization reactions to completion. |

| Solvent | Ethanol | Commonly used for reactions with hydrazine hydrate, providing good yields (70-85%). |

| Solvent | Acetonitrile | A "greener" solvent that can provide a good balance between conversion and selectivity. |

| Reaction Time | 4 hours (optimized) | Can be significantly reduced from longer times (e.g., 20 hours) without impacting yield. |

Synthesis of Functionalized Derivatives and Analogues

This compound serves as a versatile building block for the synthesis of a wide range of functionalized derivatives and analogues. The reactive hydrazine moiety is a key handle for constructing more complex molecular architectures, including fused heterocyclic systems and hybrid molecules.

Strategies for Introducing Diverse Substituents onto the Dihydroimidazole Ring

Introducing a variety of substituents onto the dihydroimidazole ring is a key strategy for tuning the properties of the resulting molecules. The core structure of this compound can be built from precursors that already contain the desired substituents. For example, the synthesis can start from a substituted ethylenediamine, which forms the backbone of the dihydroimidazole ring.

Another major strategy involves the derivatization of the exocyclic hydrazine group. The condensation of the 2-hydrazinyl group with various aldehydes and ketones is a straightforward method to introduce a wide array of aryl and alkyl substituents. This reaction typically occurs in acetic acid and leads to the formation of hydrazone-linked imidazole derivatives. Furthermore, the nitrogen atoms within the dihydroimidazole ring can be targeted for substitution. For instance, N-alkylation or N-arylation can be achieved by reacting the parent compound with suitable electrophiles, although this may require protective group strategies to ensure selectivity.

Precursors for Fused Heterocyclic Systems Synthesis

The this compound scaffold is an excellent precursor for the synthesis of fused heterocyclic systems. The inherent reactivity of the hydrazine group, combined with the nitrogen atoms of the imidazole ring, allows for various cyclization reactions to build new rings onto the core structure.

For example, 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one, a derivative of the core structure, reacts with hydrazonoyl halides to form fused imidazo[2,1-c]triazin-6(7H)-one derivatives. Similarly, reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine or pyridazine rings. The synthesis of imidazo[4,5-b]pyridines can be achieved by constructing the pyridine ring from a suitably functionalized imidazole precursor, highlighting the versatility of the imidazole core in synthesizing fused systems. These reactions often involve intramolecular cyclization of an intermediate formed by the reaction of the hydrazine moiety with a bifunctional electrophile.

Formation of Thiadiazole-Imidazole and Pyrazole-Imidazole Derivatives

The synthesis of molecules containing both imidazole and other five-membered heterocyclic rings like thiadiazole or pyrazole (B372694) is a common strategy in medicinal chemistry.

Thiadiazole-Imidazole Derivatives: These compounds can be synthesized from this compound derivatives. A typical approach involves converting the hydrazine moiety into a thiosemicarbazide (B42300), which then undergoes cyclization. For instance, reacting 2-(5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-2-yl)-N-phenylhydrazinecarbothioamide with hydrazonoyl halides leads to the formation of 2-(2-(3-aryl-5-substituted-1,3,4-thiadiazol-2(3H)-ylidene)hydrazinyl)-4,4-diphenyl-1H-imidazol-5(4H)-one derivatives. This method provides a direct route to link the imidazole and 1,3,4-thiadiazole (B1197879) rings through a hydrazone bridge.

Pyrazole-Imidazole Derivatives: The hydrazine group is a key functional group for pyrazole synthesis. The reaction of 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one with active methylene (B1212753) compounds, such as ethyl cyanoacetate or malononitrile (B47326), in the presence of a base like piperidine, leads to the formation of pyrazole rings fused or linked to the imidazole core. Another common method is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. This allows for the construction of a pyrazole ring, which can be appended to the imidazole scaffold, creating pyrazole-imidazole hybrid molecules.

| Heterocyclic Target | Key Reagents | Reaction Type |

| Thiadiazole-Imidazole | Hydrazonoyl halides, Thiosemicarbazide precursor | Cyclocondensation |

| Pyrazole-Imidazole | Active methylene compounds (e.g., malononitrile), 1,3-Dicarbonyl compounds | Cyclocondensation |

Hybrid-Based Molecular Design and Synthesis

Hybrid-based molecular design involves combining two or more pharmacophoric moieties into a single molecule to create new compounds with potentially enhanced or synergistic biological activities. The this compound scaffold is a valuable component in this strategy.

One approach is to synthesize hybrid compounds containing both the imidazole ring and a hydrazone moiety. This is achieved by condensing the hydrazine group with various aldehydes, linking the imidazole core to other chemical scaffolds. Another example is the creation of hybrids composed of a phthalazine (B143731) and a 4,5-dihydro-1H-imidazole core. The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine demonstrates the successful integration of these two privileged structures. Furthermore, imidazole-1,2,3-triazole hybrids have been synthesized by employing click chemistry, reacting an imidazole derivative containing an alkyne with various azides to form the triazole ring. This molecular hybridization strategy allows for the systematic exploration of chemical space and the development of novel functional molecules.

Green Chemistry Principles in Synthetic Design

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthetic design for producing this compound and its derivatives. These principles aim to minimize the environmental impact of chemical processes by reducing waste, conserving resources, and utilizing less hazardous substances. Key metrics used to evaluate the "greenness" of a synthetic route include atom economy and the Environmental Factor (E-Factor), while strategic approaches focus on developing methodologies that reduce or eliminate the need for conventional solvents.

Atom Economy and E-Factor Analysis in Production Routes

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com The E-Factor, on the other hand, provides a more practical measure of the waste generated, defined as the total mass of waste produced per unit of product. continuuspharma.com In the pharmaceutical and fine chemical sectors, E-Factors can be notoriously high, often ranging from 25 to over 100, largely due to multi-step syntheses and extensive use of solvents for reaction and purification. acs.org

A prevalent synthetic route to this compound involves a multi-step process, which can be analyzed using these green metrics. A common pathway begins with the formation of an imidazoline-2-thione, followed by S-alkylation and subsequent displacement with hydrazine.

Illustrative Synthetic Pathway for Analysis:

Step 1: Synthesis of Imidazoline-2-thione: Reaction of ethylenediamine with carbon disulfide.

Step 2: Synthesis of 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide: Reaction of imidazoline-2-thione with iodomethane.

Step 3: Synthesis of this compound: Reaction of the 2-(methylthio) intermediate with hydrazine hydrate.

The atom economy for this pathway is inherently less than 100% due to the formation of byproducts at each step, such as hydrogen sulfide (H₂S) in Step 1 and methanethiol (CH₃SH) and hydrogen iodide (HI) in subsequent steps. Maximizing atom economy involves designing reactions where the majority of atoms from the reactants are incorporated into the final product. Addition and rearrangement reactions are ideal, with atom economies of 100%, whereas substitution and elimination reactions, common in this synthesis, are less efficient. savemyexams.com

The E-Factor provides a broader view by including waste from all sources, such as solvents, reagents, and yield losses. For this specific synthesis, significant waste is generated from solvents like ethanol used in reflux and purification steps, as well as from the inorganic and organic byproducts.

Below is a data table providing a theoretical analysis of the green metrics for this conventional production route.

Efforts to improve these metrics focus on developing catalytic processes that can reduce the number of synthetic steps and minimize the use of stoichiometric reagents.

Development of Solvent-Free Methodologies

A primary contributor to the high E-Factor in chemical synthesis is the extensive use of organic solvents. acs.org Consequently, the development of solvent-free methodologies is a cornerstone of green chemistry. Mechanochemistry, which uses mechanical energy (e.g., ball milling) to initiate and sustain chemical reactions, has emerged as a powerful and sustainable alternative to traditional solvent-based methods. beilstein-journals.org

Mechanochemical synthesis offers several advantages:

Reduced Solvent Waste: Reactions are conducted in the solid state, often with only a minimal amount of liquid for liquid-assisted grinding (LAG), drastically reducing solvent consumption and disposal costs. nih.gov

Enhanced Reaction Rates: The intense mixing and energy input in a ball mill can lead to significantly faster reaction times compared to conventional heating in a solvent.

Improved Yields: Solvent-free methods can often lead to quantitative or near-quantitative yields, simplifying product isolation and reducing purification waste. researchgate.net

The synthesis of hydrazones, a key derivative class of this compound, has been shown to be highly efficient under mechanochemical conditions. Studies have demonstrated that the condensation of various hydrazines with aldehydes and ketones can proceed to completion in short timeframes with high yields, without the need for bulk solvents. nih.gov For instance, hydrazone derivatives have been synthesized in quantitative yields by milling in a mortar or a ball mill. researchgate.netnih.gov

The table below compares conventional solvent-based synthesis with solvent-free mechanochemical approaches for reactions analogous to the synthesis of derivatives of this compound.

| Parameter | Conventional Solvent-Based Method (e.g., Reflux in Ethanol) | Solvent-Free Method (e.g., Ball Milling) | Green Advantage |

|---|---|---|---|

| Solvent Usage | High (used as reaction medium and for purification) | None or minimal (for LAG) | Drastic reduction in solvent waste and associated environmental impact. |

| Reaction Time | Hours to days (e.g., 1 to >12 hours for hydrazone synthesis) nih.gov | Minutes to a few hours (e.g., 5-60 minutes for hydrazone and guanidine synthesis) beilstein-journals.orgnih.gov | Increased process efficiency and lower energy consumption. |

| Yield | Variable, often moderate to good (e.g., 30-90%) nih.gov | Often quantitative or near-quantitative (≥99%) beilstein-journals.org | Higher efficiency and less waste from side products or unreacted materials. |

| Work-up/Purification | Often requires extraction, chromatography, or recrystallization. | Simplified; product may be used directly or require minimal washing. | Reduced use of additional solvents and materials for purification. |

The successful application of mechanochemistry to the synthesis of guanidines, ureas, and hydrazones strongly suggests its viability for the cleaner production of this compound and its derivatives. beilstein-journals.org This approach aligns directly with green chemistry principles by offering a pathway to high-efficiency, low-waste chemical manufacturing.

Chemical Reactivity and Transformational Chemistry of 2 Hydrazino 4,5 Dihydro 1h Imidazole

Fundamental Reaction Pathways

The fundamental reactivity of 2-hydrazino-4,5-dihydro-1H-imidazole is largely dictated by the chemistry of the hydrazinyl group, which can undergo oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions and Formation of Corresponding Imidazole (B134444) Derivatives

The dihydroimidazole (B8729859) ring of this compound is susceptible to oxidation, which can lead to the formation of the corresponding aromatic imidazole derivative. This transformation involves the removal of two hydrogen atoms from the C4 and C5 positions of the dihydroimidazole ring, resulting in the formation of a more stable, conjugated system. While direct oxidation of this compound is not extensively documented, analogous dehydrogenation reactions of similar 2-substituted-4,5-dihydro-1H-imidazoles have been reported. For instance, 2-aryl-Δ²-imidazolines can be oxidized to their corresponding 2-aryl-1H-imidazoles using reagents such as dimethyl sulfoxide (DMSO) or palladium on carbon (Pd/C) at elevated temperatures.

Furthermore, the hydrazinyl group itself can be susceptible to oxidation. The oxidative removal of a hydrazino group from heterocyclic systems is a known transformation, often promoted by oxidizing agents like copper(II) salts or even atmospheric oxygen under certain conditions mdpi.com. In the case of 1-hydrazino-4-methyl-5H-pyridazino[4,5-b]indole, for example, the hydrazino group was found to be highly susceptible to oxidation by air, leading to its replacement by a hydrogen atom mdpi.com. This suggests that under oxidative conditions, this compound could potentially undergo dehydrazination.

Reduction Reactions Leading to Hydrazine (B178648) Derivatives

A notable method for the cleavage of N-N bonds in aromatic hydrazines and hydrazides involves visible light photocatalysis nih.govnih.govresearchgate.net. This approach utilizes a ruthenium(II) complex as a photocatalyst to effectively break the nitrogen-nitrogen bond under mild conditions, yielding the corresponding secondary amines nih.govnih.govresearchgate.net. This suggests a potential pathway for the reductive cleavage of the hydrazinyl group in this compound, which would be of interest for the synthesis of 2-amino-4,5-dihydro-1H-imidazole derivatives.

Nucleophilic Substitution of the Hydrazinyl Group with Other Functional Groups

The synthesis of this compound itself often involves a nucleophilic substitution reaction where a suitable leaving group at the 2-position of the dihydroimidazole ring, such as a methylthio group, is displaced by hydrazine hydrate (B1144303) .

Conversely, the hydrazinyl group can potentially act as a leaving group in nucleophilic substitution reactions, although this is less common. The reactivity of the 2-position of the 4,5-dihydro-1H-imidazole ring towards nucleophilic attack is well-established. For instance, 2-chloro-4,5-dihydro-1H-imidazole readily undergoes nucleophilic substitution with various nucleophiles. This inherent reactivity at the C2 position suggests that, under appropriate conditions, the hydrazinyl group of this compound could be displaced by other nucleophiles, leading to the formation of a variety of 2-substituted-4,5-dihydro-1H-imidazoles. The feasibility of such a reaction would depend on the ability to convert the hydrazinyl group into a better leaving group, for example, through protonation in acidic media.

Cycloaddition and Condensation Reactions

The bifunctional nature of this compound, possessing both a nucleophilic hydrazine moiety and an amidine system, makes it a versatile precursor for the synthesis of fused heterocyclic systems through cycloaddition and condensation reactions.

Reactions with Carbon Disulfide or Acyl Chlorides

The reaction of this compound with carbon disulfide in the presence of a base is expected to lead to the formation of a dithiocarbazate intermediate. This intermediate can then undergo intramolecular cyclization to yield fused heterocyclic systems such as 1,3,4-thiadiazoles or 1,2,4-triazoles. For example, the reaction of acid hydrazides with carbon disulfide in an ethanolic potassium hydroxide (B78521) solution, followed by treatment with hydrazine hydrate, is a known method for the synthesis of 4-amino-5-substituted-2H-1,2,4-triazole-3-thiones nih.gov. A similar reaction pathway is plausible for this compound.

The reaction with acyl chlorides provides a straightforward method for the acylation of the hydrazinyl group. Depending on the stoichiometry and reaction conditions, mono- or di-acylated products can be obtained. The reaction of hydrazine with acyl chlorides is a well-established method for the synthesis of hydrazides, though it can be complicated by the formation of 1,2-diacylhydrazines, particularly with reactive acyl chlorides researchgate.net. The resulting acyl hydrazide derivatives of this compound can serve as intermediates for the synthesis of other heterocyclic systems, such as oxadiazoles.

| Reagent | Expected Product Class | Reaction Conditions |

| Carbon Disulfide | 1,3,4-Thiadiazole (B1197879) or 1,2,4-Triazole derivatives | Basic, e.g., KOH in ethanol (B145695) |

| Acyl Chlorides | Acyl hydrazide derivatives | Typically in an inert solvent |

Condensation with Aldehydes and Active Methylene (B1212753) Compounds

The terminal amino group of the hydrazinyl moiety in this compound readily undergoes condensation reactions with aldehydes to form the corresponding hydrazones, also known as Schiff bases researchgate.net. This is a general and widely used reaction for the characterization and derivatization of both hydrazines and aldehydes researchgate.net. The reaction is typically carried out in a suitable solvent, often with acid catalysis. For instance, 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one has been shown to condense with various aldehydes in acetic acid researchgate.net.

Furthermore, this compound can react with active methylene compounds, such as β-dicarbonyl compounds (e.g., acetylacetone) or β-ketoesters (e.g., ethyl acetoacetate), to form five-membered heterocyclic rings, most notably pyrazoles. This condensation reaction typically proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the stable pyrazole (B372694) ring system. The reaction of hydrazino-substituted heterocycles with active methylene compounds is a common and efficient method for the synthesis of pyrazole derivatives. For example, 2-hydrazinyl-3H-imidazol[4,5-b]pyridine reacts with acetylacetone to yield the corresponding pyrazole derivative.

| Reagent Class | Example Reagent | Product Class |

| Aldehydes | Benzaldehyde | Hydrazones (Schiff bases) |

| Active Methylene Compounds | Acetylacetone | Pyrazoles |

| Active Methylene Compounds | Ethyl acetoacetate | Pyrazolones |

Formation of Imidazo[2,1-c]triazinone Frameworks

The bifunctional nature of the this compound scaffold, featuring both a cyclic amidine and a reactive hydrazine group, makes it a valuable precursor for the synthesis of fused heterocyclic systems. The hydrazine moiety readily undergoes cyclocondensation reactions with various electrophilic reagents, leading to the construction of new rings fused to the imidazole core. One significant transformation is the formation of the imidazo[2,1-c]triazine framework.

Derivatives of 2-hydrazino-imidazole serve as key intermediates in synthesizing these bicyclic systems. For instance, 4-Arylidene-2-hydrazino-1-phenyl-1H-imidazolin-5(4H)-ones have been utilized to create novel imidazo[2,1-c]triazine derivatives. The reaction of these hydrazino derivatives with reagents such as pyruvic acid, chloroacetyl chloride, and phenacyl bromide derivatives leads to the formation of the fused triazine ring.

Similarly, the reaction of 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one with various hydrazonoyl halides is a straightforward method for preparing a series of 7,7-diphenyl-1,2-dihydroimidazo[2,1-c]triazin-6(7H)-ones. These reactions highlight a general synthetic strategy where the terminal nitrogen of the hydrazine group initiates a nucleophilic attack, followed by cyclization to yield the stable, fused imidazo[2,1-c]triazinone structure.

| Starting Hydrazino-imidazole Derivative | Reagent | Resulting Framework | Reference |

|---|---|---|---|

| 4-Arylidene-2-hydrazino-1-phenyl-1H-imidazolin-5(4H)-ones | Pyruvic acid, Chloroacetyl chloride, Phenacyl bromide | Imidazo[2,1-c]triazine derivatives | |

| 2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one | Hydrazonoyl halides | 7,7-diphenyl-1,2-dihydroimidazo[2,1-c]triazin-6(7H)-one |

Complexation Chemistry and Coordination Compound Formation

The presence of multiple nitrogen atoms with lone pairs of electrons makes this compound and its derivatives effective ligands in coordination chemistry. These compounds can form stable complexes with a variety of transition metal ions.

Role as a Ligand in Transition Metal Coordination Complexes

As a ligand, the this compound moiety can coordinate with metal ions through several potential donor sites. The imine nitrogen of the imidazole ring is a common binding site for metal ions. Additionally, the two nitrogen atoms of the hydrazine group can participate in coordination, allowing the molecule to act as a monodentate or a bidentate ligand.

The coordination chemistry of imidazole derivatives is extensive, with numerous complexes involving d-block metals being well-documented. The imidazole ring is classified as a pure sigma-donor, two-electron ligand. Hydrazones, which are structurally related to hydrazines, are also known to be versatile chelating agents that form stable complexes with most transition metal ions. The combination of the imidazole ring and the hydrazine group in one molecule provides flexibility, enabling the formation of chelates with different bonding modes and geometries depending on the specific metal ion and reaction conditions.

Formation and Characterization of Specific Metal(II) Complexes (e.g., Copper(II) Complexes)

Copper(II) is a transition metal that readily forms coordination compounds with organic ligands containing nitrogen and oxygen donor atoms. The complexation of Cu(II) with hydrazine derivatives has been a subject of study, leading to the synthesis and characterization of various complexes.

The synthesis of these complexes typically involves the reaction of a copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), with the hydrazine-based ligand in a suitable solvent like methanol or ethanol. For example, a Cu(II)-phenylhydrazine complex was prepared by reacting CuSO₄·5H₂O with phenylhydrazine in a 1:4 mole ratio at room temperature.

The characterization of these copper(II) complexes involves a range of analytical techniques to determine their structure and properties:

UV-Visible Spectroscopy: The formation of a complex is often indicated by a shift in the maximum wavelength (λmax) in the electronic spectra compared to the free ligand and metal salt. For the Cu(II)-phenylhydrazine complex, a significant blue shift from 815 nm (for the copper salt) to 518 nm was observed, confirming complex formation.

Infrared (IR) Spectroscopy: IR spectra provide information about the coordination mode of the ligand. Changes in the vibrational frequencies of the N-H bonds of the hydrazine and imidazole groups upon complexation can indicate their involvement in bonding to the metal ion.

Magnetic Susceptibility: This measurement helps determine the magnetic properties of the complex. The Cu(II)-phenylhydrazine complex was found to be paramagnetic with an effective magnetic moment of 1.93 Bohr Magnetons (BM), which is typical for Cu(II) complexes with one unpaired electron and suggests a square planar geometry.

Molar Conductivity: This measurement indicates whether the complex is an electrolyte or non-electrolyte in solution. The Cu(II)-phenylhydrazine complex was shown to be a non-electrolyte.

Thermal Analysis: Techniques like thermogravimetry (TGA) can reveal the presence of coordinated or lattice solvent molecules, such as water.

Based on these characterization methods, the empirical formula for the synthesized Cu(II)-phenylhydrazine complex was proposed as [Cu(phenylhydrazine)₂(SO₄)]·5H₂O, with a square planar geometry around the central copper ion.

| Analytical Technique | Observation/Result | Inference | Reference |

|---|---|---|---|

| UV-Visible Spectroscopy | λmax shift from 815 nm to 518 nm | Complex formation confirmed | |

| Magnetic Susceptibility | Effective magnetic moment (μeff) = 1.93 BM | Paramagnetic, d⁹ system with one unpaired electron | |

| Molar Conductivity | Low value | Non-electrolyte nature | |

| Thermal Analysis (TGA/DSC) | Release of five water molecules | Presence of water of hydration | |

| Proposed Structure | [Cu(phenylhydrazine)₂(SO₄)]·5H₂O with square planar geometry |

Advanced Theoretical and Computational Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules, offering a balance between computational cost and accuracy. For 2-hydrazino-4,5-dihydro-1H-imidazole and its derivatives, DFT calculations have been instrumental in understanding their chemical behavior.

Elucidation of Reaction Mechanisms and Pathways (e.g., Complex Formation)

DFT calculations are employed to model the intricate pathways of chemical reactions involving this compound. This includes the formation of complexes with metal ions, a process relevant to its potential catalytic and biological activities. For instance, theoretical studies on related hydrazone ligands have shown that DFT can map out the step-by-step mechanism of complexation with metal ions like Zn(II). mdpi.com These calculations can identify key intermediates and transition states, providing a detailed picture of how the ligand coordinates with the metal center.

The formation of Schiff base derivatives through the condensation of the hydrazino group with aldehydes or ketones is another area where DFT can elucidate reaction mechanisms. researchgate.net By modeling the potential energy surface, researchers can identify the most favorable reaction pathways, including the initial nucleophilic attack and subsequent dehydration steps. This understanding is crucial for optimizing synthetic procedures and predicting the formation of desired products.

Kinetic and Thermodynamic Parameter Analysis of Reaction Steps

A significant advantage of DFT is its ability to calculate the kinetic and thermodynamic parameters that govern a chemical reaction. By analyzing the energies of reactants, intermediates, transition states, and products, it is possible to determine key values such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for each reaction step. orientjchem.orgsigmaaldrich.com

For example, a negative Gibbs free energy indicates a spontaneous reaction, and DFT calculations can predict the feasibility of various transformations of this compound under different conditions. orientjchem.org Kinetic parameters, such as the activation energy (Ea), can also be derived from the energy difference between the reactants and the transition state. This information is vital for understanding the rate of a reaction. While specific data for the parent compound is limited, studies on similar hydrazone systems demonstrate the utility of DFT in predicting these parameters. sigmaaldrich.com

Transition State Analysis for Reaction Rate Determination and Catalyst Design

The transition state is a high-energy, transient species that lies on the reaction coordinate between reactants and products. Its structure and energy determine the activation barrier and, consequently, the rate of the reaction. DFT is used to locate and characterize transition state structures, which is a critical step in understanding reaction kinetics. nih.govresearchgate.net

For catalytic reactions involving derivatives of this compound, transition state analysis can provide insights into how a catalyst lowers the activation energy. acs.org By comparing the transition state energies of catalyzed and uncatalyzed reactions, researchers can quantify the catalytic effect. This knowledge is invaluable for the rational design of more efficient catalysts for specific chemical transformations. Automated methods for transition state calculations are also being developed to increase the throughput of kinetic parameter determination. nih.govresearchgate.net

Prediction of Electronic Structural Properties

DFT calculations provide a wealth of information about the electronic properties of a molecule, which are fundamental to its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. mdpi.comorientjchem.org

For derivatives of this compound, DFT studies have been used to calculate the HOMO-LUMO gap and other electronic descriptors like chemical potential, hardness, and softness. mdpi.com These parameters help in predicting how the molecule will interact with other chemical species. The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues about its preferred sites of reaction. orientjchem.orgnih.gov

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | -5.61 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| ELUMO | -1.74 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 3.87 eV | Indicator of chemical reactivity and stability. orientjchem.org |

| Chemical Hardness (η) | 1.935 eV | Resistance to change in electron distribution. |

| Chemical Potential (μ) | -3.675 eV | Escaping tendency of an electron from a stable system. |

| Electrophilicity Index (ω) | 3.49 eV | Measure of the energy lowering of a molecule when it accepts electrons. |

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A particularly important application for compounds like this compound is molecular docking, which predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme.

Prediction of Molecular Interactions with Specific Receptors or Enzymes

Molecular docking is a key tool in drug discovery and development, allowing researchers to screen virtual libraries of compounds for their potential to interact with specific biological targets. For derivatives of this compound, docking studies have been conducted to investigate their potential as antimicrobial and anticancer agents. nih.govnih.govmdpi.com

These studies involve docking the imidazole (B134444) derivatives into the active site of a target enzyme to predict their binding affinity and binding mode. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, derivatives of this compound have been docked against the bacterial FabH–CoA complex, suggesting a potential mechanism for their antimicrobial activity. nih.gov Similarly, docking studies of related Schiff base derivatives against cancer-related targets like EGFR and HER2 have provided insights into their potential as anticancer agents. mdpi.com

| Derivative Type | Target Enzyme/Receptor | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|---|

| Schiff Base-Benzimidazole Hybrid | VEGFR-2 | Not Specified | - | Hydrogen bonding with Glu 885 and Asp 1046. researchgate.net |

| Imidazo[2,1-b]thiazole analogue | EGFR | Not Specified | -6.7 | Not Specified researchgate.net |

| Hydrazinyl-thiazole derivative | EGFR | Not Specified | - | Not Specified nih.gov |

| Acetamido-ylidene-imidazole | Bacterial FabH–CoA complex | 1HNJ | - | Binding to the bacterial complex confirmed. nih.gov |

| Quinoline-based dihydrazone | DNA and CDK2 | Not Specified | - | Partial insertion into DNA; interaction with CDK2. mdpi.com |

Computational Exploration of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with optimized properties. proquest.com Computational SAR analyses for compounds structurally related to this compound, such as other hydrazine (B178648) derivatives, often employ quantum chemical calculations to correlate molecular structure with biological activity or performance, for instance, as corrosion inhibitors. dntb.gov.uaresearchgate.net

Density Functional Theory (DFT) is a prominent method used to calculate various molecular descriptors. researchgate.net These descriptors help in understanding the electronic properties of the molecule, which are crucial for its interactions. Key quantum chemical parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher E_HOMO value suggests a greater tendency to donate electrons to an appropriate acceptor molecule.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This indicates the ability of a molecule to accept electrons. A lower E_LUMO value implies a greater electron-accepting capability.

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a measure of the chemical reactivity of a molecule. A smaller energy gap generally corresponds to higher reactivity.

By calculating these parameters for a series of related compounds and comparing them with experimentally determined activities (e.g., inhibition efficiency for corrosion, or minimum inhibitory concentration for antimicrobial activity), a quantitative structure-activity relationship (QSAR) model can be developed. mdpi.com For example, a strong correlation between a high E_HOMO and increased corrosion inhibition efficiency would suggest that the inhibitor's primary mechanism involves donating electrons to the metal surface. dntb.gov.ua

Below is a representative table illustrating the kind of data generated in a computational SAR study for a series of hypothetical hydrazine derivatives, highlighting the correlation between quantum chemical parameters and observed activity.

Table 1: Example of a Computational SAR Study for Hydrazine Derivatives

| Derivative | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Observed Activity (% Inhibition) |

|---|---|---|---|---|---|

| Derivative A | -5.8 | -1.2 | 4.6 | 2.5 | 75 |

| Derivative B | -5.5 | -1.1 | 4.4 | 3.1 | 88 |

| Derivative C | -6.1 | -1.5 | 4.6 | 1.9 | 65 |

Other Computational Methodologies

Beyond SAR, other computational techniques like Monte Carlo and Molecular Dynamics simulations are employed to study the behavior of this compound and its analogs in various environments.

Monte Carlo Simulations in Adsorption Studies

Monte Carlo (MC) simulations are a powerful tool for investigating the adsorption of molecules onto surfaces, a critical aspect of applications like corrosion inhibition and catalysis. researchgate.netrsc.org These simulations use statistical mechanics principles to model the equilibrium distribution of a system's states. In the context of adsorption, MC simulations can predict the most stable adsorption configurations of molecules like imidazoline (B1206853) derivatives on a metal surface. researchgate.net

The process typically involves defining a simulation box containing the adsorbent surface (e.g., an iron crystal lattice) and the adsorbate molecules (the inhibitor). The simulation then proceeds by randomly moving, rotating, and changing the conformation of the adsorbate molecules. Each new configuration is either accepted or rejected based on its energy, following a statistical criterion. Over many iterations, the simulation converges to the lowest energy state, representing the most probable adsorption geometry. chemrxiv.org

These simulations can provide valuable data, including:

Adsorption Energy: The energy released when the molecule adsorbs onto the surface. A more negative value indicates stronger adsorption.

Adsorption Geometry: The preferred orientation of the molecule on the surface. For instance, it can determine if the imidazoline ring lies flat or perpendicular to the surface.

Coverage: The extent to which the surface is covered by the adsorbate molecules at a given concentration.

The following table provides an example of results that could be obtained from a Monte Carlo simulation studying the adsorption of different imidazole derivatives on an iron surface.

Table 2: Representative Monte Carlo Simulation Data for Adsorption of Imidazole Derivatives on an Fe(110) Surface

| Molecule | Adsorption Energy (kJ/mol) | Adsorption Configuration | Key Interacting Atoms |

|---|---|---|---|

| Imidazole | -150 | Parallel to surface | N atoms |

| 2-Methylimidazole | -165 | Parallel to surface | N atoms |

| 2-Aminoimidazole | -180 | Tilted | N atoms, Amino group |

| This compound (Hypothetical) | -195 | Parallel with strong N-Fe interaction | Ring N, Hydrazino N |

Molecular Dynamics Simulations for System Behavior Prediction

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular systems, complementing the static picture provided by Monte Carlo methods. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution over time. ampp.orgresearchgate.net This is particularly useful for understanding the formation and stability of protective films, such as those formed by corrosion inhibitors on metal surfaces. proquest.compku.edu.cn

In a typical MD simulation of an imidazoline-based inhibitor in an aqueous corrosive environment, the system would consist of an iron slab, water molecules, corrosive ions (e.g., chloride), and the inhibitor molecules. The simulation would track the trajectories of all atoms, providing insights into:

Inhibitor Film Formation: How the inhibitor molecules displace water from the metal surface and self-assemble into a protective layer.

Film Density and Order: The packing and orientation of the inhibitor molecules within the film.

Diffusion of Corrosive Species: The ability of water and corrosive ions to penetrate the inhibitor film and reach the metal surface.

Binding Energy: The strength of the interaction between the inhibitor film and the metal surface over time.

MD simulations have shown that for imidazoline-type inhibitors, the polar head group, containing the imidazoline ring, tends to adsorb onto the metal surface, while the hydrophobic tail or other substituents orient away from it. researchgate.net The stability and protective quality of the film can be assessed by calculating the diffusion coefficients of corrosive species through the simulated film.

The table below summarizes the kind of predictive information that can be gleaned from MD simulations of imidazoline derivatives.

Table 3: Predictive Insights from Molecular Dynamics Simulations of Imidazoline Derivatives as Corrosion Inhibitors

| Derivative Feature | Predicted Behavior | Implication for Performance |

|---|---|---|

| Long Alkyl Chain | Forms a more ordered and dense film | Enhanced barrier against corrosive species |

| Presence of Heteroatoms (N, S) in Substituent | Stronger binding to the metal surface | Increased inhibitor persistence and efficiency |

| Flexible Substituents | Allows for better surface coverage | More effective film formation |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Imidazole |

| 2-Methylimidazole |

Research Applications and Potential in Specialized Scientific Fields

Medicinal Chemistry Research

The field of medicinal chemistry has seen significant exploration into derivatives of imidazole (B134444) and hydrazone structures due to their wide-ranging biological activities. jocpr.commdpi.comresearchgate.net The combination of the imidazoline (B1206853) ring and a hydrazone moiety (–NH–N=CH–) in synthesized derivatives has been a particular focus, yielding compounds with notable pharmacological potential. nih.govjocpr.com

Derivatives incorporating the hydrazone functional group are a prominent class of compounds investigated for their antimicrobial properties. jocpr.comnih.gov The synthesis of novel hydrazones through the condensation of hydrazide precursors with various aldehydes and ketones has produced molecules with significant activity against a spectrum of pathogenic microbes. nih.govmdpi.com

The antimicrobial efficacy of synthesized hydrazone derivatives has been evaluated against several key pathogens, including Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Derivatives have shown potent activity against various strains of S. aureus. One study found that a pyrimidine (B1678525) derivative exhibited two-fold higher activity against S. aureus (MIC = 6.25 μg/mL) than the reference drug ampicillin (B1664943) (MIC = 12.5 μg/mL). nih.gov Another series of isonicotinic acid hydrazide-hydrazones also displayed very strong activity against S. aureus ATCC 6538, with MIC values as low as 1.95 μg/mL. mdpi.com Furthermore, steroidal hydrazone derivatives demonstrated superior activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to ampicillin, which showed no bacteriostatic or bactericidal effect. semanticscholar.org

Escherichia coli : Significant efficacy against E. coli has been reported for several hydrazone derivatives. Novel hydrazide-hydrazones have shown remarkable activity, with MIC values of 0.49 µg/mL, representing double the potency of the standard ciprofloxacin (B1669076) (MIC = 0.98 µg/mL). nih.gov In a different study, a pyrimidine derivative was twice as active against E. coli (MIC = 12.5 μg/mL) as ampicillin (MIC = 25 μg/mL). nih.gov

Pseudomonas aeruginosa : Derivatives have also been tested against the often-resistant P. aeruginosa. While some steroidal hydrazones were less potent than the reference drug streptomycin, they still showed better activity against a resistant P. aeruginosa strain than against other resistant bacteria. semanticscholar.org Other studies have confirmed that fluorinated aldimines, a related class, exhibit significant potencies against P. aeruginosa. nih.gov

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected hydrazone derivatives against these pathogens from various studies.

| Derivative Class | Pathogen | MIC (μg/mL) | Reference Drug | Reference Drug MIC (μg/mL) | Source |

| Pyrimidine Hydrazone | Staphylococcus aureus | 6.25 | Ampicillin | 12.5 | nih.gov |

| Pyrimidine Hydrazone | Escherichia coli | 12.5 | Ampicillin | 25 | nih.gov |

| Trifluoromethylbenzoic Acid Hydrazide-Hydrazone | Escherichia coli | 0.49 | Ciprofloxacin | 0.98 | nih.gov |

| Isonicotinic Acid Hydrazide-Hydrazone | Staphylococcus aureus ATCC 6538 | 1.95 - 7.81 | - | - | mdpi.com |

| Hydrazide Hydrazone 5f | E. coli ATCC 25922 | 2.5 | - | - | mdpi.com |

Investigations into how these derivatives exert their antimicrobial effects suggest interactions with key bacterial enzymes. Molecular docking studies on active hydrazone compounds have provided insights into their potential mechanisms. For instance, two highly active hydrazone derivatives (3c and 3o) derived from 2-hydrazinobenzimidazole were studied against bacterial protein targets. nih.gov The docking analysis revealed that these compounds could fit into the active sites of specific enzymes crucial for bacterial survival. nih.gov

The studies showed that the compounds interacted with the transpeptidase enzyme (PDB ID: 2IWC) from Streptococcus pneumoniae through hydrogen bonding, mirroring the interaction of the antibiotic ampicillin. nih.gov Similarly, when docked with the 30S ribosomal subunit (PDB ID: 2NXW) from E. coli, the compounds showed strong hydrogen bonding interactions comparable to the antibiotic gentamicin. nih.gov These findings suggest that the antimicrobial action may stem from the inhibition of cell wall synthesis and protein synthesis, which are well-established mechanisms for many antibiotics. nih.gov The hydrazone moiety is considered a versatile pharmacophore capable of binding to various biological receptors, which contributes to its broad-spectrum potential. nih.gov

The structural framework of imidazole and its derivatives is a recognized scaffold in the development of anticancer agents. researchgate.netnih.govresearchgate.net Research has extended to imidazoline and hydrazone derivatives, which have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. nih.gov

Substituted imidazole, imidazoline, and hydrazone derivatives have demonstrated a range of cytotoxic activities against several human cancer cell lines in laboratory settings.

NCI-H460 (Lung Cancer): A study on 2,3-dihydroquinazolin-4(1H)-one analogues, which share structural similarities with imidazole derivatives, found potent activity against the H460 lung cancer cell line. nih.gov One of the most active compounds, a 1-naphthyl derivative (compound 39), exhibited activity at concentrations below 50 nM against H460 cells. nih.gov

PC-3 (Prostate Cancer): Spirocyclic pyrimidine hydrazones have been tested against the PC-3 prostate cancer cell line. researchgate.net Coumarin-substituted benzimidazolium salts also showed good cytotoxic activity against PC-3 cells, with one compound reducing cell viability to 44.53% at a 1 µM concentration. nih.gov

OVCAR-03 (Ovarian Cancer): While specific data on OVCAR-03 is limited in the selected studies, related ovarian cancer cell lines have been used. For example, coumarin-substituted benzimidazolium salts were tested against the A2780 ovarian cancer cell line. nih.gov A potent 2,3-dihydroquinazoline derivative also showed activity below 50 nM against the A2780 cell line. nih.gov

The table below presents the half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency in inhibiting biological processes, for selected derivatives against various cancer cell lines.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Source |

| Spirocyclic Pyrimidine Hydrazone (6i) | PC-3 (Prostate) | 90.6 ± 2.7 | researchgate.net |

| Hydrazone-Sulfonate Hybrid (4g) | MCF-7 (Breast) | 17.8 | researchgate.net |

| Pyrrole (B145914) Hydrazone (1C) | SH-4 (Melanoma) | 44.63 ± 3.51 | mdpi.com |

| 2,3-Dihydroquinazolin-4(1H)-one (15) | MCF-7 (Breast) | 1.3 | nih.gov |

| Imidazoline Analog (20) | A375 (Melanoma) | < 10 | nih.gov |

To gauge the potential of new derivatives, their activity is often compared to established anticancer drugs.

In a study of imidazoline and imidazole analogs for melanoma, their antiproliferative activity was compared to Sorafenib . nih.gov The results indicated that while the new analogs were generally less potent than a previously reported lead compound, replacing an imidazole with an imidazoline ring slightly improved activity. nih.gov

The efficacy of spirocyclic pyrimidine hydrazones was compared against 5-fluorouracil (5-FU) . One derivative, compound 6i, showed an IC₅₀ of 90.6 ± 2.7 μM against PC3 cells, a line where 5-FU is less effective (IC₅₀ >200 μM). researchgate.net

The antiproliferative activity of pyrrole hydrazones was benchmarked against standard cytostatics like Carboplatin . Compound 1C, with an IC₅₀ of 44.63 ± 3.51 µM in SH-4 melanoma cells, showed potency comparable to some clinically used agents. mdpi.com

These comparative studies are crucial for identifying which structural modifications lead to enhanced or more selective anticancer activity, guiding the design of future therapeutic candidates. nih.govresearchgate.net

Role as a Precursor and Building Block in Drug Discovery

The chemical scaffold of 2-hydrazino-4,5-dihydro-1H-imidazole serves as a versatile and crucial starting point in the field of medicinal chemistry. Its inherent reactivity, particularly the presence of the hydrazine (B178648) group, allows for its use as a foundational building block in the synthesis of more complex molecules with potential therapeutic applications. The 4,5-dihydro-1H-imidazole core, often referred to as an imidazoline ring, is a recognized pharmacophore present in numerous biologically active compounds.

Synthesis of Heterocyclic Compounds with Diverse Biological Activities

This compound is a key intermediate in the synthesis of a variety of fused heterocyclic systems. sigmaaldrich.com The nucleophilic nature of its hydrazinyl group facilitates condensation and cyclization reactions with various electrophiles. For instance, it can be reacted with aldehydes, ketones, or acyl chlorides to generate a diverse library of derivatives, including pyrazoles, triazines, and thiazoles. sigmaaldrich.com These synthetic routes are critical for expanding the available chemical space for drug discovery programs. nih.gov

The resulting heterocyclic compounds have shown a wide spectrum of biological activities. Research has demonstrated that derivatives synthesized from this precursor exhibit significant antimicrobial properties against various pathogens. sigmaaldrich.com Furthermore, studies have explored the anticancer potential of these derivatives, with some compounds showing potent antiproliferative effects on cancer cell lines. sigmaaldrich.com A notable area of investigation involves the development of hybrid molecules, where the 2-(4,5-dihydro-1H-imidazol-2-yl) core is combined with other pharmacophoric units, such as phthalazin-1(2H)-imine, to create novel compounds with potential biological activities. researchgate.net

| Precursor | Reactant | Resulting Heterocyclic System | Potential Biological Activity |

| This compound | Carbon Disulfide / Acyl Chlorides | Thiazole / Amide Derivatives | Antimicrobial, Anticancer |

| 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide | Various | Pyrazoles, Triazines, Sulfonamides | Antimicrobial, Anticancer |

| Phthalazine (B143731) & 2-chloro-4,5-dihydro-1H-imidazole | - | 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | Anticancer, Antidepressant, Anti-inflammatory |

Design and Screening of Novel Therapeutic Agents

The design of novel therapeutic agents often relies on established pharmacophores that are known to interact with biological targets. The 4,5-dihydro-1H-imidazole moiety is a key component in this process. By using this compound as a scaffold, medicinal chemists can systematically modify its structure to optimize interactions with specific enzymes or receptors, a process central to structure-activity relationship (SAR) studies. sigmaaldrich.com

A significant example is the development of compounds with potential as antidepressants. A series of 2-substituted 4,5-dihydro-1H-imidazole derivatives were synthesized and found to possess a unique combination of α2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities. mdpi.com This dual-action mechanism, identified through screening, highlighted a derivative, napamezole, as a potential antidepressant. mdpi.com The synthesis of these derivatives often involves the conversion of nitriles to imidazolines using reagents like ethylenediamine (B42938). mdpi.com Similarly, the screening of newly synthesized derivatives for anticancer activity against various cell lines, such as lung, prostate, and ovarian cancer lines, has identified compounds with potent effects. sigmaaldrich.com

Studies on Receptor Binding Affinities of Derivatives

Derivatives of this compound are of significant interest for their ability to bind to specific receptor systems in the body, which is fundamental to their pharmacological effects. The focus has largely been on their interaction with imidazoline binding sites and adrenergic receptors.

Interaction with Imidazoline Binding Sites (IBS)

Imidazoline binding sites (IBS) are a class of receptors that are distinct from adrenergic receptors, although some ligands show affinity for both. nih.gov These sites are classified into at least two subtypes, I1 and I2. nih.gov Derivatives of the 4,5-dihydro-1H-imidazole core have been extensively studied as ligands for these sites. nih.gov

Research has focused on synthesizing derivatives that can selectively bind to these sites to better understand their physiological functions. For example, a series of 2-(4,5-dihydro-1H-imidazol-2-yl)indazole derivatives were prepared and evaluated for their affinity to I2 imidazoline receptors. One particular compound from this series, 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole, demonstrated a remarkable 3076-fold higher affinity for I2 imidazoline receptors compared to α2-adrenergic receptors, making it a highly selective tool for studying I2-BS functions. Another ligand, 1-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline, also showed high affinity for I2 binding sites and was found to modulate the levels of neurotransmitters like noradrenaline and dopamine (B1211576) in the brain.

| Derivative | Receptor Subtype | Key Finding | Reference |

| 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole | I2 Imidazoline Receptor | 3076-fold higher affinity for I2-IBS over α2-adrenergic receptors. | |

| 1-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline | I2 Imidazoline Receptor | High affinity binding; modulates noradrenaline and dopamine levels. |

Affinities for Adrenergic Receptors

Adrenergic receptors, particularly the alpha-2 (α2) subtype, are another primary target for compounds containing the imidazoline scaffold. mdpi.com The interaction of these derivatives with α2-adrenoceptors is often linked to their potential therapeutic effects, such as in the regulation of blood pressure and in antidepressant activity. mdpi.comnih.gov

Structure-activity relationship studies have been conducted to understand how modifications to the imidazoline structure affect binding affinity and selectivity for adrenergic receptors. For instance, a series of 2-substituted 4,5-dihydro-1H-imidazole derivatives were identified as having α2-adrenoreceptor antagonist properties, which contributed to their potential as antidepressants. mdpi.com Furthermore, studies on other imidazoline derivatives have explored how subtle changes to the molecule, including stereochemistry, can significantly impact binding affinity and functional activity at both α1- and α2-adrenoceptors. The goal of much of this research is to develop ligands with high selectivity for a specific receptor subtype to minimize off-target side effects.

Catalysis Research

In addition to its applications in medicinal chemistry, this compound and its derivatives are recognized for their potential in the field of catalysis. The unique electronic properties of this compound, combined with its ability to form stable complexes with various metals, make it a candidate for use as a ligand in transition metal catalysis. sigmaaldrich.com Such catalysts are instrumental in a wide array of organic reactions, where they can improve reaction rates, efficiency, and selectivity. sigmaaldrich.com Specifically, it is utilized in the development of novel catalysts for various chemical reactions. While the potential for this application is noted, detailed studies and specific examples of catalytic systems employing this compound as a ligand are not extensively documented in the available research literature.

Ligand Design in Homogeneous and Transition Metal Catalysis

The compound this compound and its derivatives are recognized for their utility as ligands in the fields of homogeneous and transition metal catalysis. Their distinct molecular architecture, which includes multiple nitrogen atoms capable of donating electrons and a flexible structural backbone, facilitates the creation of stable and reactive complexes with various metals. These characteristics are pivotal in augmenting the effectiveness and precision of a range of catalytic processes.

Enhancement of Reaction Efficiency and Selectivity

The incorporation of ligands based on this compound has led to notable improvements in the outcomes of chemical reactions. For example, palladium complexes that utilize these ligands have proven to be effective catalysts in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds. The efficiency of these catalytic systems is particularly noteworthy in the challenging coupling of aryl chlorides with arylboronic acids, a process that often demands highly active catalysts. The success of these catalysts is linked to the electronic characteristics and the spatial arrangement of the ligand, which can be precisely adjusted by altering the substituents on the imidazole ring.

In a similar vein, iron complexes that feature substituted this compound ligands have been employed in atom transfer radical polymerization (ATRP). These iron-based catalysts present a more environmentally benign and economically viable option compared to conventional catalysts based on ruthenium and copper. The structure of the ligand is instrumental in controlling the polymerization reaction, resulting in polymers with well-defined molecular weights and a narrow distribution of chain lengths.

Applications as Chiral Ligands in Asymmetric Reactions

A significant objective in contemporary chemical synthesis is the production of enantiomerically pure compounds. Chiral ligands that are derived from this compound have demonstrated considerable potential in the field of asymmetric catalysis. By introducing chiral elements into the structure of the ligand, it becomes possible to establish a chiral environment around the central metal atom. This, in turn, can lead to high levels of enantioselectivity in catalytic reactions.

As an illustration, chiral copper complexes containing ligands derived from this compound have been explored for their utility in asymmetric Henry reactions. These reactions are important for creating carbon-carbon bonds and for synthesizing β-nitro alcohols, which are valuable intermediates in organic synthesis. The stereochemical result of the reaction is heavily influenced by the specific structure of the chiral ligand, underscoring the critical role of ligand design in attaining high enantioselectivity.

Investigations in Organocatalysis

Beyond their function as ligands for metal catalysts, derivatives of this compound have also been examined for their potential as organocatalysts. Organocatalysis, which involves the use of small organic molecules to catalyze chemical reactions, provides an alternative approach to metal-based catalysis. Certain derivatives of this compound possess a bifunctional character, with both a Lewis basic site (the nitrogen atom in the imidazole ring) and a Brønsted acidic site (the hydrazino group). This dual functionality enables them to activate both the nucleophile and the electrophile in a given reaction.

These organocatalysts have been applied in reactions such as the Michael addition. The capacity of the catalyst to concurrently activate both reacting species through a network of hydrogen bonds can result in faster reaction rates and improved selectivities. The modular design of these catalysts permits the systematic modification of their steric and electronic properties to optimize their performance for particular chemical transformations.

Materials Science Research

The distinct chemical attributes of this compound and its derivatives also render them valuable building blocks in the field of materials science. Their capacity to coordinate with metal ions and to engage in hydrogen bonding interactions presents opportunities for the development of novel materials with specialized functions.

Exploration for Developing New Materials with Tailored Properties

Within the domain of coordination polymers and metal-organic frameworks (MOFs), derivatives of this compound can serve as organic linkers. Through the careful selection of metal ions and specific ligand derivatives, it is feasible to construct porous materials that exhibit high surface areas and tunable pore sizes. These materials hold promise for applications in areas such as gas storage, chemical separation, and catalysis. The structural variety of the available ligands allows for the rational design of materials with predetermined network structures and specific chemical functionalities within their pores.

Potential in Fluorescent Sensor Development